molecular formula C9H11NO3 B1610873 Ethyl 4-(hydroxymethyl)picolinate CAS No. 59663-96-6

Ethyl 4-(hydroxymethyl)picolinate

Cat. No.: B1610873
CAS No.: 59663-96-6
M. Wt: 181.19 g/mol
InChI Key: WPDFCSISXJTYIW-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxymethyl)picolinate is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, featuring an ethyl ester group and a hydroxymethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(hydroxymethyl)picolinate can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyanopyridine-4-methanol with trimethylsilyl chloride in ethanol at 50°C under a nitrogen atmosphere. The mixture is stirred for 12 hours, followed by the addition of water and sodium carbonate. The resulting solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The residue is then purified by silica gel column chromatography to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxymethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)picolinic acid.

    Reduction: 4-(Hydroxymethyl)picolinic alcohol.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(hydroxymethyl)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(hydroxymethyl)picolinate involves its ability to chelate metal ions, which can influence various biochemical pathways. The hydroxymethyl group can form hydrogen bonds, while the pyridine ring can coordinate with metal ions, making it a versatile ligand in coordination chemistry. This chelation ability is crucial in its potential therapeutic applications, where it can modulate metal ion concentrations in biological systems .

Comparison with Similar Compounds

Ethyl 4-(hydroxymethyl)picolinate can be compared with other picolinic acid derivatives:

This compound is unique due to its combination of a hydroxymethyl group and an ethyl ester, providing a balance of reactivity and stability that is valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-7(6-11)3-4-10-8/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDFCSISXJTYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561450
Record name Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59663-96-6
Record name Ethyl 4-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 21.7 g of 4-(tert-butyl-dimethylsilyloxymethyl)-2-cyanopyridine in 220 ml anhydrous ethanol containing 0.2 g of sodium is stirred at room temperature for 18 hours, cooled to 0° and 22 ml 6N hydrochloric acid is then added. The solution is stirred at room temperature for 18 hours cooled to 0°, 7.5 ml 6N sodium hydroxide added followed by 20 ml saturated aqueous sodium carbonate. Extraction with methylene chloride, then drying, filtering and concentrating the extract yields an oil which crystallizes from ether to yield ethyl 4-(hydroxymethyl)-pyridine-2-carboxylate.
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21.7 g
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220 mL
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22 mL
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7.5 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To 5 g of diethylpyridine-2,4-dicarboxylate were added 50 ml of ethanol and 50 ml of dichloroethane, followed by ice-cooling. 932 mg of sodium borohydride was added portionwise thereto, followed by stirring for 1 hour under ice-cooling, and further at room temperature for 15 hours. After ice-cooling the reaction solution, 5 ml of 6 M hydrochloric acid was added thereto, followed by stirring for 5 minutes and concentrating. A saturated aqueous sodium hydrogen carbonate solution was added thereto, followed by extracting with chloroform-isopropanol (10:1) and drying over anhydrous magnesium sulfate. After concentrating under reduced pressure, the residue was purified by silica gel column chromatography (eluent: chloroform-methanol) to obtain 0.7 g of ethyl 4-(hydroxymethyl)pyridine-2-carboxylate (Production Example 53-1) and 1.6 g of ethyl 2-(hydroxymethyl)isonicotinate (Production Example 53-2), respectively.
Quantity
5 g
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50 mL
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50 mL
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932 mg
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5 mL
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Synthesis routes and methods III

Procedure details

Trimethylsilyl chloride (0.4 mL, 3.0 mmol) was added to a solution of 2-cyanopyridine-4-methanol (200 mg, 1.5 mmol, Reference compound No. 11-1) in ethanol (3 mL) at 50° C. under a nitrogen atmosphere, then the mixture was stirred for 12 hours. The mixture was allowed to stand, and a little water and sodium carbonate (160 mg, 1.5 mmol) were added thereto. The solution was dried over anhydrous magnesium sulfate, then the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give 43 mg of the title reference compound as a white solid. (Yield 16%)
Quantity
0.4 mL
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0 (± 1) mol
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160 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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